3-Amino-7-bromo-1,2,4-benzotriazine
Overview
Description
3-Amino-7-bromo-1,2,4-benzotriazine is a heterocyclic compound with the molecular formula C7H5BrN4. This compound is notable for its unique structure, which includes a triazine ring substituted with amino and bromo groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-bromo-1,2,4-benzotriazine typically involves the bromination of 3-amino-1,2,4-benzotriazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 3-amino-1,2,4-benzotriazine.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include this compound oxides.
Reduction: The major product is 3-amino-1,2,4-benzotriazine.
Substitution: Various substituted benzotriazines depending on the nucleophile used.
Scientific Research Applications
3-Amino-7-bromo-1,2,4-benzotriazine is utilized in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Amino-7-bromo-1,2,4-benzotriazine exerts its effects often involves interaction with biological macromolecules. It can act as an inhibitor or modulator of enzyme activity, binding to active sites or allosteric sites on proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-1,2,4-benzotriazine: Lacks the bromo substituent, leading to different reactivity and applications.
7-Bromo-1,2,4-benzotriazine:
3-Amino-5-bromo-1,2,4-benzotriazine: Similar structure but with the bromo group in a different position, leading to variations in reactivity and applications.
Uniqueness: 3-Amino-7-bromo-1,2,4-benzotriazine is unique due to the specific positioning of the amino and bromo groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-bromo-1,2,4-benzotriazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHEZITGZIITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312349 | |
Record name | 3-Amino-7-bromo-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500889-65-6 | |
Record name | 3-Amino-7-bromo-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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